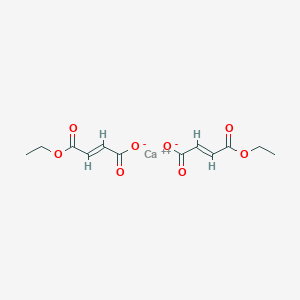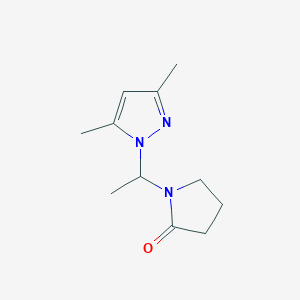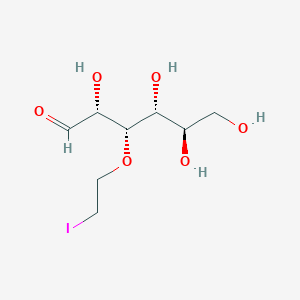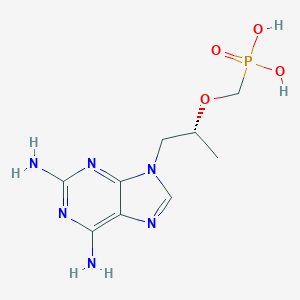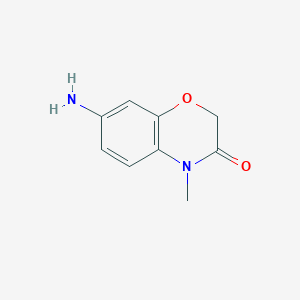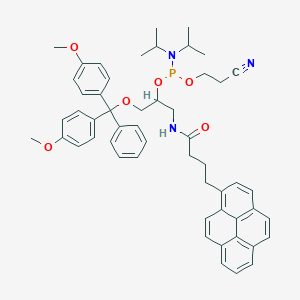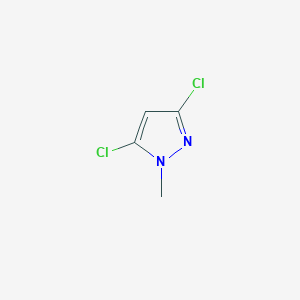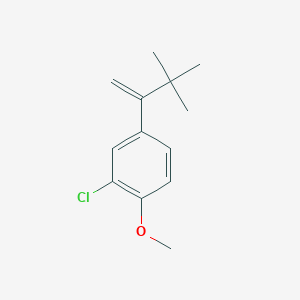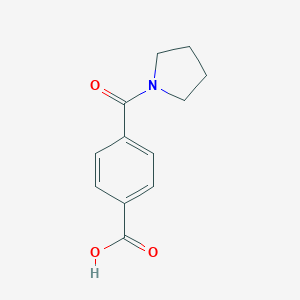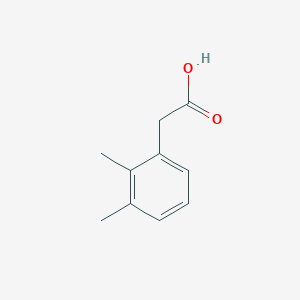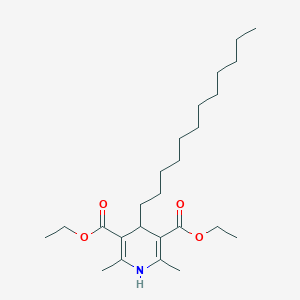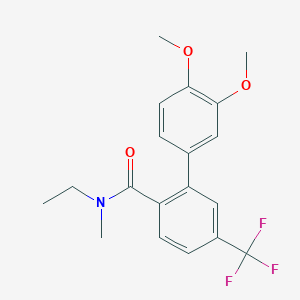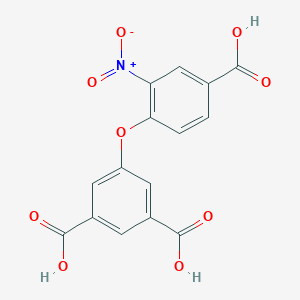![molecular formula C34H32ClN3O6 B136673 4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate CAS No. 154161-81-6](/img/structure/B136673.png)
4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate, also known as 4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate, is a useful research compound. Its molecular formula is C34H32ClN3O6 and its molecular weight is 614.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclobutanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Aryloxy Complexes and Tungsten Compounds in Metathesis Reactions
The aryloxy complexes of tungsten, particularly when combined with organotin or -lead cocatalysts, demonstrate excellent precursor catalyst properties. These complexes showcase impressive activity and stereoselectivity in metathesis reactions, transforming various olefins into desired products. For instance, the cyclometallated neopentylidene tungsten complex is known for its high activity and selectivity in transforming cis- and trans-2-pentene, retaining the configuration of the starting olefin. It's also exceptionally active in metathesis of functionalized olefins, converting significant equivalents into products like 9-octadecene and diethyl-9-octadecenedioate at room temperature. Furthermore, these complexes have shown the ability to transform cyclic and acyclic double bonds with thio-ether functionalities into corresponding polymers or cyclic products, highlighting their versatility and potential in polymer chemistry and material science (Lefebvre et al., 1995).
Methylene-Linked Liquid Crystal Dimers in Phase Transition
Methylene-linked liquid crystal dimers, like the 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane and its analogs, exhibit two distinct mesophases. The higher temperature mesophase is a typical nematic phase, while the lower temperature phase is identified as a twist-bend nematic phase. This phase assignment is based on optical textures observed, which are strikingly similar to those reported for structurally similar dimers. Notably, these dimers, especially those linked by an odd number of methylene groups, have been attributed to the formation of the twist-bend nematic phase due to their bent geometry, offering unique insights into the structural factors influencing phase transitions in liquid crystals (Henderson & Imrie, 2011).
Ant Cuticular Hydrocarbons in Species Discrimination
Cuticular hydrocarbons (CHCs) in ants present a rich diversity, playing crucial roles in species and nest-mate discrimination. The study of these CHCs across various ant species reveals a pattern with no apparent association between CHC profile and phylogeny, suggesting a complex evolutionary background. The presence of biosynthetically complex compounds like methyl branched dienes in primitive ants indicates that the genetic architecture necessary for the production of diverse CHCs predates their adaptive radiation. This understanding of CHCs can significantly contribute to the field of chemical ecology and the study of ant behavior (Martin & Drijfhout, 2009).
Sorption of Phenoxy Herbicides to Soil and Minerals
The study of phenoxy herbicide sorption, particularly 2,4-dichlorophenoxyacetic acid (2,4-D) and its analogs, provides valuable insights into the interaction between these compounds and soil components. Understanding the parameters influencing sorption, such as soil organic matter, iron oxides, and specific soil properties, is crucial for predicting the environmental behavior of these herbicides. This knowledge is not only important for environmental chemistry but also for developing effective strategies for managing the impact of these compounds on ecosystems (Werner, Garratt, & Pigott, 2012).
属性
IUPAC Name |
4-[(5-chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32ClN3O6/c1-7-37-25-10-8-18(32(43)44-38-28(39)12-13-29(38)40)14-22(25)34(4,5)27(37)17-21-30(41)20(31(21)42)16-26-33(2,3)23-15-19(35)9-11-24(23)36(26)6/h8-11,14-17H,7,12-13H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLJXAKQFSXTLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)ON3C(=O)CCC3=O)C(C1=CC4=C(C(=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)Cl)C)C4=O)[O-])(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32ClN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408257 |
Source


|
| Record name | SQ-NHS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate | |
CAS RN |
154161-81-6 |
Source


|
| Record name | SQ-NHS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B136590.png)
